molecular formula C26H48N4O8 B158592 Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate CAS No. 126320-57-8

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Cat. No. B158592
M. Wt: 544.7 g/mol
InChI Key: HGPDBLIYOCNCEH-UHFFFAOYSA-N
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Description

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (TETA) is a biocompatible, water-soluble, and biodegradable molecule that has been widely studied for its potential applications in biotechnology and medicine. TETA has been found to have a wide range of properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. TETA has also been used in gene therapy, drug delivery, and tissue engineering. In addition, TETA has been used in the synthesis of a variety of other compounds, including polymers, nanoparticles, and dyes.

Scientific Research Applications

  • Synthesis and Structural Insights

    • Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate, through hydrolysis, contributes to the formation of macrocyclic compounds with specific structural arrangements. The compound, when hydrolyzed in hydrochloric acid, leads to a 14-membered macrocyclic structure, displaying interactions with chloride ions and water, forming a three-dimensional hydrogen-bonded network (Wang et al., 2008).
  • Innovative Synthetic Methods

    • The compound has been utilized in the development of bifunctional chelating agents, illustrating its versatility in synthetic chemistry. The synthesis process involves reaction with ethyl bromoacetate and subsequent reaction with N-(2-bromoethyl)phthalimide, showcasing a method that yields bifunctional chelating agents efficiently (Mishra & Chatal, 2001).
  • Regioselective Synthesis

    • Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is instrumental in regioselective synthesis processes, as evidenced by its use in the synthesis of 1,4,8-tri(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide. This showcases the compound’s role in producing highly specific chemical structures through controlled synthesis techniques (Lázár, 1999).
  • Radiopharmaceutical Applications

    • The compound’s derivatives have been studied for use in radiopharmaceutical applications, particularly in creating bifunctional chelators for stable radiocopper complexes. This application is critical in medical imaging and therapy, where stable and reliable chelators are needed for effective diagnosis and treatment (Boswell et al., 2008).
  • Metal Complex Stability Studies

    • Comprehensive studies have been conducted to understand the stability constants of metal complexes involving Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate and its analogs. These studies are crucial in fields like biomedical and environmental sciences where complex stability plays a vital role (Anderegg et al., 2005).
  • Spectroscopic and Complexation Studies

    • The compound and its derivatives have been subjects in spectroscopic studies, aiding in the understanding of their structural and electronic characteristics. Such studies are pivotal in designing compounds with specific properties for various scientific applications (Wang, Xie, & Ni, 2000).

properties

IUPAC Name

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDBLIYOCNCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560218
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
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Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

CAS RN

126320-57-8
Record name 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
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